Home > Products > Screening Compounds P2486 > Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate
Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate - 79286-86-5

Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate

Catalog Number: EVT-3180291
CAS Number: 79286-86-5
Molecular Formula: C13H12ClFN2O3
Molecular Weight: 298.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate belongs to the class of compounds known as naphthyridones. Naphthyridones are a group of synthetic organic compounds characterized by a bicyclic ring system containing a pyridine ring fused to a pyridone ring. These compounds, particularly those with substitutions at the 1, 6, and 7 positions, have garnered significant attention in scientific research due to their diverse range of biological activities, notably their antibacterial properties [].

  • Relevance: This compound shares the core 1,8-naphthyridine structure with the target compound, ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate. The presence of different substituents at positions 1 and 5 highlights the exploration of structure-activity relationships within this class of compounds. []
  • Compound Description: This series of compounds features a 3-amino-1-pyrrolidinyl group at position 7 of the 1,8-naphthyridine core. Variations within the series include different substituents at the N-1 position, such as ethyl, vinyl, and 2-fluoroethyl groups. Some of these analogs, particularly the 1-ethyl and 1-vinyl derivatives, exhibited potent in vitro antibacterial activity, surpassing the activity of enoxacin. [] Further research explored various C-1, C-6, and C-7 substituents, highlighting the impact of these modifications on antibacterial activity. [] Notably, the 1-cyclopropyl derivative displayed superior in vivo efficacy compared to enoxacin against Staphylococcus aureus infections. []
  • Relevance: These compounds, including the specific example of 7-(3-Amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, are structurally related to the target compound by sharing the 1,8-naphthyridine core and the presence of an ethyl group at the N-1 position. The variations in the C-7 substituent highlight the exploration of different amine groups for optimizing antibacterial activity within this class of compounds. [, , ]
  • Relevance: This compound is a direct precursor to the target compound, ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate. The synthesis of the target compound likely involves the alkylation of this intermediate to introduce the ethyl group at the N-1 position. []
  • Relevance: Although this compound belongs to the broader class of quinolone antibiotics, it highlights the structural similarity and shared chemical motifs between quinolones and naphthyridones, like the target compound, ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate. The presence of halogens, like chlorine and fluorine, in both compounds further emphasizes the shared chemical features often exploited for antibacterial activity. []
  • Compound Description: Enoxacin, a well-known fluoroquinolone antibiotic, features a 1-piperazinyl group at position 7 of the 1,8-naphthyridine core. It is recognized for its broad-spectrum antibacterial activity, including efficacy against Pseudomonas aeruginosa. Enoxacin emerged as a leading compound in a study that explored various 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids for their antibacterial properties. [] The research involved introducing different substituents at the C-1, C-6, and C-7 positions, revealing the significance of these modifications for potent antibacterial activity. [, ]
  • Relevance: Enoxacin is a close structural analog of the target compound, ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate. Both compounds share the 1,8-naphthyridine core, an ethyl group at the N-1 position, and a fluorine atom at position 6. The primary difference lies in the C-7 substituent, where enoxacin features a piperazinyl group, while the target compound has a chlorine atom. This difference in the C-7 substituent is significant in structure-activity relationship studies within this class of antibacterial agents. [, , , , , , ]
  • Relevance: Although a quinolone, this compound highlights the exploration of similar halogen and nitro group substitutions as seen in the development of the target compound, ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate, reflecting common strategies for modifying antibacterial agents. []
  • Compound Description: This series of compounds focuses on the introduction of a 4-pyridyl group at position 7 of the 1,8-naphthyridine core. Variations within this series involve different substituents at the N-1 position, including ethyl, 2-fluoroethyl, 2-hydroxyethyl, vinyl, and cyclopropyl groups. Notably, the 1-cyclopropyl derivative displayed the most potent antibacterial activity within this series. []
  • Relevance: These compounds are structurally related to the target compound, ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate, through the shared 1,8-naphthyridine core and the exploration of diverse substituents at the N-1 position. The presence of a fluorine atom at position 6 in both the target compound and this series further emphasizes the shared structural features. []
  • Compound Description: This series of compounds features either a sulfinyl or sulfonyl group at position 7 of the 1,8-naphthyridine core. Substitutions at the N-1 position include both cyclopropyl and ethyl groups. Further modifications involved displacement reactions with pyrrolidine and piperidine, leading to the formation of 7-(1-pyrrolidinyl) and 7-(1-piperidinyl)-1,8-naphthyridine derivatives. []
  • Relevance: These compounds are structurally related to the target compound, ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate, through the shared 1,8-naphthyridine core and the exploration of both cyclopropyl and ethyl groups at the N-1 position. The variations in the C-7 substituent, including the introduction of sulfinyl and sulfonyl groups, highlight the ongoing search for effective pharmacophores within this class of compounds. []
  • Relevance: This compound shares the core 1,8-naphthyridine structure, an ethyl group at N-1, and a halogen substituent at position 6 with the target compound, ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate. The presence of a piperazine moiety at position 7 is a common structural feature in various quinolone antibiotics. []
  • Relevance: This compound is structurally related to the target compound, ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate, through the shared 1,8-naphthyridine core and the ethyl group at the N-1 position. [] This compound is particularly relevant as it is an analog of nalidixic acid, a first-generation quinolone antibiotic.
  • Relevance: Nalidixic acid shares the core 1,8-naphthyridine structure and an ethyl group at N-1 with the target compound, ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate. The structural similarities highlight the exploration of various substituents around the core naphthyridine scaffold in the development of antibacterial agents. [, , ]
  • Compound Description: This series of compounds features a pivaloyloxymethyl ester group at the carboxylic acid moiety of the quinolone core. Structural variations within this series include modifications to the 7-position substituent, often incorporating various cyclic amines. Several compounds in this series exhibited notable in vivo antibacterial activity. []
  • Relevance: While these compounds belong to the quinolone class, their structural similarities to the target compound, ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate, highlight the close relationship between quinolones and naphthyridones as antibacterial agents. The exploration of various 7-position substituents in both classes emphasizes the shared focus on optimizing antibacterial efficacy. []
  • Relevance: This compound highlights the exploration of trifluoromethyl substitutions at the 7-position of the 1,8-naphthyridine ring, a strategy also seen in the development of the target compound, ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate, to potentially enhance its antibacterial properties. []
  • Relevance: This compound emphasizes the exploration of different ester functionalities at the carboxylic acid position of the target compound, ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate, as a potential means of modulating its physicochemical or biological properties. []
  • Relevance: While this compound explores a different chemical modification at the carboxylic acid position compared to the target compound, ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate, it still highlights the significance of this position for potential derivatization and exploration of different biological activities. []
  • Relevance: Although based on the 1,6-naphthyridine isomer, this series provides insights into the structure-activity relationships of related naphthyridine systems. The exploration of 7-position cyclic amines and N-1 alkyl substitutions in both 1,6- and 1,8-naphthyridine systems underscores the importance of these modifications for antibacterial activity. []
  • Relevance: Despite the different core heterocycle, the shared use of halogen substituents like chlorine and fluorine in this series and the target compound, ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate, emphasizes the significance of these groups in modulating antibacterial activity within related chemical space. []
  • Compound Description: This series of quinolone-based compounds features variations in the piperazine substituent at the 7-position and includes an amino group at N-1. The compounds were tested for their in vitro antibacterial activity. []
  • Relevance: Although a quinolone series, the exploration of substituted piperazines at the 7-position, similar to the 1,8-naphthyridine series including the target compound ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate, highlights a common approach to modifying the core structure for improved antibacterial activity. []
  • Compound Description: This series of compounds features a fused imidazo[4,5-b][1,8]naphthyridine ring system, expanding the structural complexity from the simpler naphthyridine core of the target compound. These compounds were synthesized as potential antimicrobial agents and were evaluated for their activity against various bacterial strains. []
  • Relevance: While these compounds represent a more complex ring system compared to the target compound, ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate, they highlight the exploration of different heterocyclic frameworks incorporating the naphthyridine moiety for potential antimicrobial activity. []
  • Compound Description: This series of quinolone-based compounds features various aryl substituents at the N-1 position, distinguishing them from the alkyl substituent in the target compound. The synthesis and antibacterial activity of these compounds were investigated. []
  • Relevance: Although based on the quinolone scaffold, the exploration of N-1 aryl substitutions in this series, in contrast to the N-1 alkyl substitution in the target compound, ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate, provides insights into the structure-activity relationships and the impact of different N-1 substituents on antibacterial activity within related chemical series. []
  • Compound Description: This series of compounds focuses on introducing a hydrazine moiety at the 7-position of the 1,8-naphthyridine core, a structural feature absent in the target compound. These compounds were synthesized and evaluated for their antibacterial activity against Gram-negative bacteria. []
  • Relevance: Despite the distinct 7-position substituent, these compounds highlight the exploration of diverse modifications at this position of the 1,8-naphthyridine core, similar to the approach used in developing the target compound, ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate, as a strategy for discovering new antibacterial agents. []
  • Compound Description: This series of compounds features fused pyrimidine rings onto the 1,8-naphthyridine core, creating more complex heterocyclic systems compared to the target compound. These compounds exemplify further structural diversification based on the naphthyridine scaffold. []
  • Relevance: While structurally distinct from the target compound, ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate, these pyrimidonaphthyridines highlight the broader interest in utilizing the naphthyridine moiety as a building block for developing diverse heterocyclic systems with potential biological activities. []
  • Compound Description: This series of compounds features a chromene core linked to a dihydropyridine ring. This structure deviates significantly from the target compound's 1,8-naphthyridine core. []
  • Relevance: Despite the distinct structural difference, this series is relevant as it involves the Hantzsch synthesis, a multicomponent reaction commonly employed to construct dihydropyridine derivatives. This connection highlights the broader context of heterocyclic chemistry and synthetic methodologies often used in medicinal chemistry to explore a diverse range of pharmacologically active compounds, including those related to the target compound, ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate. []
Source and Classification

This compound is derived from carboxylic acid and is classified under pharmaceutical intermediates. Its synthesis has been detailed in various studies, including those by Leyva-Ramos et al. (2017) and Kiely (1991), which explored efficient methods for its preparation and potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate can be achieved through several methods:

The efficiency of these methods highlights the importance of optimizing reaction conditions to improve the synthesis of this compound.

Molecular Structure Analysis

The molecular formula for ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate is C17H10ClF3N2O3C_{17}H_{10}ClF_{3}N_{2}O_{3}, with a molecular weight of approximately 382.72 g/mol. The structure features:

  • Naphthyridine Core: A bicyclic structure that forms the backbone of the compound.
  • Functional Groups:
    • Chloro Group: Positioned at the seventh carbon.
    • Fluoro Group: Located at the sixth carbon.
    • Carboxylate Ester: Contributes to its acidic properties and reactivity.

The compound typically appears as a white to almost white solid at room temperature, with a melting point ranging from 213°C to 217°C .

Chemical Reactions Analysis

Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate exhibits several notable chemical reactivities:

  1. Acidic Properties: It can react with bases to form corresponding salts.
  2. Esterification Reactions: Under acidic conditions, it may undergo esterification to produce various ester derivatives.
  3. Pharmaceutical Synthesis: This compound serves as a precursor in synthesizing other bioactive compounds, particularly fluoroquinolone antibiotics.

These reactions are critical for its application in medicinal chemistry and pharmaceutical development.

Mechanism of Action

The mechanism of action for ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate involves its role as a pharmaceutical intermediate:

  1. Target Interactions: As a derivative of carboxylic acid, it can participate in various biochemical pathways leading to the formation of active pharmaceutical ingredients.
  2. Pharmacokinetics: The solubility characteristics in solvents such as dimethyl sulfoxide and methanol influence its bioavailability and therapeutic efficacy.
  3. Environmental Stability: Proper storage conditions (cool, dry places away from light) are essential for maintaining its stability and effectiveness as an intermediate in drug formulation.
Physical and Chemical Properties Analysis

Key physical and chemical properties include:

PropertyValue
Molecular FormulaC17H10ClF3N2O3C_{17}H_{10}ClF_{3}N_{2}O_{3}
Molecular Weight382.72 g/mol
Melting Point215°C
AppearanceWhite to almost white solid
SolubilitySoluble in dimethyl sulfoxide and methanol

These properties are crucial for understanding how the compound behaves under various conditions and its suitability for specific applications.

Applications

Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate has significant applications in:

  1. Pharmaceutical Industry: It is primarily used as an intermediate in synthesizing fluoroquinolone antibiotics like trovafloxacin.
  2. Research Applications: Its unique structure makes it valuable for studying structure–activity relationships in antibacterial agents.
  3. Potential Drug Development: Ongoing research aims to develop new derivatives that can overcome bacterial resistance issues associated with existing antibiotics.

Properties

CAS Number

79286-86-5

Product Name

Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate

IUPAC Name

ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate

Molecular Formula

C13H12ClFN2O3

Molecular Weight

298.7 g/mol

InChI

InChI=1S/C13H12ClFN2O3/c1-3-17-6-8(13(19)20-4-2)10(18)7-5-9(15)11(14)16-12(7)17/h5-6H,3-4H2,1-2H3

InChI Key

VQRGWMZCXPPTBE-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)Cl)F)C(=O)OCC

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)Cl)F)C(=O)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.